Phenyl 4-methylbenzenesulfonate
Overview
Description
Phenyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C13H12O3S. It is a sulfonate ester derived from phenol and 4-methylbenzenesulfonyl chloride. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Mechanism of Action
- The primary target of Phenyl 4-methylbenzenesulfonate is not widely documented. However, it is known to interact with certain metal ions, particularly copper (Cu(II)), as demonstrated in a study . The compound acts as a selective colorimetric chemosensor for Cu(II) ions.
Target of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl 4-methylbenzenesulfonate can be synthesized through the reaction of phenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the sulfonate ester as the primary product .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or alcohols, leading to the formation of new compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: The major products are the substituted phenyl derivatives and 4-methylbenzenesulfonic acid.
Hydrolysis: The major products are phenol and 4-methylbenzenesulfonic acid.
Scientific Research Applications
Phenyl 4-methylbenzenesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Material Science: It is utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Phenyl 4-nitrobenzenesulfonate: Similar in structure but contains a nitro group instead of a methyl group.
Phenyl 4-chlorobenzenesulfonate: Contains a chlorine atom instead of a methyl group.
Phenyl 4-methoxybenzenesulfonate: Contains a methoxy group instead of a methyl group.
Uniqueness
Phenyl 4-methylbenzenesulfonate is unique due to its specific reactivity profile and the presence of the methyl group, which can influence the compound’s steric and electronic properties. This makes it particularly useful in certain synthetic applications where other sulfonate esters may not be as effective .
Properties
IUPAC Name |
phenyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3S/c1-11-7-9-13(10-8-11)17(14,15)16-12-5-3-2-4-6-12/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQFPRKQBWRRHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10278879 | |
Record name | Phenyl 4-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10278879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
640-60-8 | |
Record name | Phenyl tosylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=640-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 640-60-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14917 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 640-60-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10407 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenyl 4-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10278879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenyl p-toluenesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Phenyl 4-methylbenzenesulfonate?
A1: The molecular formula of this compound is C13H12O3S, and its molecular weight is 248.3 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, researchers have extensively studied the spectroscopic properties of this compound. Notably, [] utilizes 17O NMR spectroscopy to investigate ortho-substituent effects in substituted phenyl tosylates, including this compound. The study provides valuable insights into the electronic environment surrounding the oxygen atoms within the molecule. Additionally, [] focuses on the mass spectra analysis of substituted phenyl p-toluenesulfonates, utilizing metastable peaks to understand the fragmentation pathways and substituent effects on these processes.
Q3: How stable is this compound under different conditions?
A3: While specific stability data might vary based on conditions, this compound generally exhibits good stability. [] explores the electron-beam-induced reactions of this compound in the bulk state, revealing insights into its reactivity and potential degradation pathways under irradiation.
Q4: What are the catalytic applications of this compound?
A4: this compound acts as a valuable substrate in various organic reactions. [] investigates the use of cation-exchanged montmorillonite clays as Lewis acid catalysts in the Fries rearrangement of this compound, highlighting its role in this important synthetic transformation.
Q5: How do structural modifications of this compound impact its reactivity?
A5: [] demonstrates the impact of substituents on the fragmentation patterns of phenyl p-toluenesulfonates during mass spectrometry analysis. This data can be extrapolated to understand how different substituents on the phenyl ring might influence the molecule's reactivity in other chemical reactions.
Q6: What are the common reactions involving this compound?
A6: this compound is a versatile building block in organic synthesis. [] explores the directed ortho metalation of phenyl p-toluenesulfonate, a reaction where a metal atom is selectively introduced into the ortho position of the phenyl ring. This reaction is highly valuable for further functionalization and synthesis of complex molecules.
Q7: Are there any specific applications of this compound derivatives mentioned in the provided research?
A7: Yes, several research papers highlight the applications of this compound derivatives. [] focuses on the synthesis and evaluation of new quinazolones as antioxidant additives for lubricating oils, with some derivatives exhibiting promising antioxidant activity. Additionally, [] investigates a novel synthesized tyrosinase inhibitor derived from this compound, showing potential as a therapeutic agent for hyperpigmentation.
Q8: What analytical techniques are commonly employed to characterize this compound and its derivatives?
A8: Various analytical techniques are used to characterize this compound and its derivatives. As mentioned earlier, [] utilizes 17O NMR spectroscopy to study substituent effects, while [] employs mass spectrometry to analyze fragmentation patterns. Other techniques like infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and X-ray crystallography can be used to obtain comprehensive structural information.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.